(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane
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Overview
Description
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromomethyl group attached to the fourth carbon of the dioxane ring and a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the fourth carbon position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
- **Oxidation
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H13BrO2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
LZPOSTLTDVMAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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